

Comparative Safety Analysis of Padsevonil for Drug-Resistant Epilepsy

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Compound Name: Padsevonil

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An objective comparison of the safety and tolerability of the investigational drug **Padsevonil** with established anti-seizure medications for adult patients with drug-resistant focal epilepsy.

This guide provides a detailed comparative analysis of the safety profile of **Padsevonil**, an investigational anti-seizure medication (ASM), against a selection of established ASMs commonly used in the treatment of drug-resistant focal epilepsy. The clinical development of **Padsevonil** was discontinued in 2020 after pivotal Phase 3 trials failed to demonstrate statistically significant efficacy. However, the safety data collected during its clinical development provides valuable insights for researchers and drug development professionals. This document summarizes key safety findings from **Padsevonil**'s clinical trials and juxtaposes them with the known safety profiles of Levetiracetam, Brivaracetam, Clobazam, Lacosamide, Eslicarbazepine Acetate, Perampanel, and Cenobamate.

Executive Summary

Padsevonil is a novel dual-action ASM targeting both synaptic vesicle protein 2 (SV2) and the GABA-A receptor benzodiazepine site.^[1] Clinical trials, including the Phase 2b ARISE and Phase 3 DUET studies, evaluated its safety and efficacy as an adjunctive therapy in adults with drug-resistant focal-onset seizures. While the trials did not meet their primary efficacy endpoints, **Padsevonil** was generally well-tolerated, with a safety profile consistent with other centrally acting ASMs. The most frequently reported treatment-emergent adverse events (TEAEs) were somnolence, dizziness, and headache. This guide presents a structured

comparison of these findings with those of other widely used ASMs, supported by data from their respective pivotal clinical trials.

Comparative Safety Data

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and discontinuation rates due to TEAEs for **Padsevonil** and selected comparator ASMs. Data is derived from pivotal clinical trials in adult patients with drug-resistant focal epilepsy. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, designs, and methodologies.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (%) in Pivotal Trials

Adverse Event	Pasivonil (ARISE Trial - 400mg/day)	Levetiracetam (Pivotal Trials - 1000-3000 mg/day)	Brivaracetam (Pivotal Trials - 50-200mg/day)	Clobazam (Lennox-Gastaut Syndrome Trials)	Lacosamide (Pivotal Trials - 400-600mg/day)	Eslicarbazepine Acetate (Pivotal Trials - 800-1200 mg/day)	Perampanel (Pivotal Trials - 8-12mg/day)	Cenobamate (Pivotal Trials - 200-400mg/day)	Placebo (Pooled Data)
Somnolence	22.2	14.8	15.2	25.0	14.6	17.7	18.0	25.0	8.4
Dizziness	27.2	15.2	11.2	10.7	29.3	28.2	32.0	25.0	13.1
Headache	12.3	14.2	9.6	10.7	13.6	13.9	10.0	9.0	10.8
Fatigue	12.3	10.7	8.7	7.1	6.8	6.8	6.0	7.0	3.8
Nausea	6.2	6.1	4.3	5.4	10.9	10.0	7.0	4.0	4.5
Nasopharyngitis	7.4	6.7	4.1	N/A	5.5	4.1	3.0	3.0	4.9
Irritability	4.9	3.8	3.0	N/A	1.8	1.5	3.0	N/A	1.8

N/A: Data not readily available in a comparable format from the reviewed sources.

Table 2: Discontinuation Rates Due to Treatment-Emergent Adverse Events (%) in Pivotal Trials

Drug	Discontinuation Rate (%)	Placebo Discontinuation Rate (%)
Padsevonil (ARISE Trial)	16.2	8.4
Levetiracetam	4.2	3.2
Brivaracetam	6.8	3.9
Clobazam	4.8	2.7
Lacosamide	17.0	5.0
Eslicarbazepine Acetate	16.0	4.0
Perampanel	13.7	4.5
Cenobamate	11.0	4.0

Experimental Protocols

The safety data presented in this guide are derived from randomized, double-blind, placebo-controlled, multi-center pivotal clinical trials. The general methodology for these trials is outlined below.

Padsevonil (ARISE - NCT03373383 & DUET - NCT03739840 Trials)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Patient Population: Adults (18 years and older) with a diagnosis of focal epilepsy for at least 3 years, who had failed to achieve seizure control with four or more prior anti-epileptic drugs. Patients were experiencing at least four observable focal seizures per month.
- Trial Design: Randomized, double-blind, placebo-controlled, parallel-group studies. The ARISE study was a dose-finding Phase 2b trial, while the DUET study was a Phase 3 efficacy and safety trial.
- Treatment: Patients received **Padsevonil** or placebo as adjunctive therapy to their existing regimen of 1 to 3 ASMs. Doses of **Padsevonil** ranged from 50 mg to 400 mg twice daily.
- Duration: The trials included a baseline period followed by a treatment period of up to 19 weeks.

- **Safety Assessments:** Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

Comparator Anti-Seizure Medications

The methodologies for the pivotal trials of the comparator ASMs shared a similar framework to the **Padsevonil** trials, focusing on adult patients with drug-resistant focal epilepsy. Key aspects included:

- **Levetiracetam:** Pivotal trials enrolled adults with refractory partial-onset seizures who were on a stable regimen of one or two other ASMs. The trials consisted of a baseline period followed by a double-blind treatment period of 12 to 24 weeks.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Brivaracetam:** Phase III trials (NCT00490035, NCT00464269, NCT01261325) included adults with uncontrolled focal seizures despite treatment with one to two concomitant ASMs. The studies had an 8-week baseline and a 12-week treatment period.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Clobazam:** Pivotal trials for Clobazam focused on patients with Lennox-Gastaut syndrome, a severe form of childhood-onset epilepsy that often persists into adulthood. These trials included a baseline period, a titration phase, and a maintenance phase.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Lacosamide:** Pivotal trials for lacosamide included adults with uncontrolled partial-onset seizures who were taking one to three concomitant AEDs. The trials typically had a baseline period followed by a titration and maintenance phase.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Eslicarbazepine Acetate:** Phase III trials evaluated eslicarbazepine acetate as an add-on therapy in adults with drug-resistant focal-onset seizures. The trials had a baseline period followed by a 12 to 14-week treatment period.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)
- **Perampanel:** Pivotal trials for perampanel included patients aged 12 years and older with drug-resistant partial-onset seizures. The trials had a treatment duration of 12 to 19 weeks.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)
- **Cenobamate:** Pivotal trials for cenobamate enrolled adults with uncontrolled focal seizures despite treatment with one to three ASMs. The trials included a titration phase and a maintenance phase.[\[37\]](#)[\[38\]](#)[\[39\]](#)

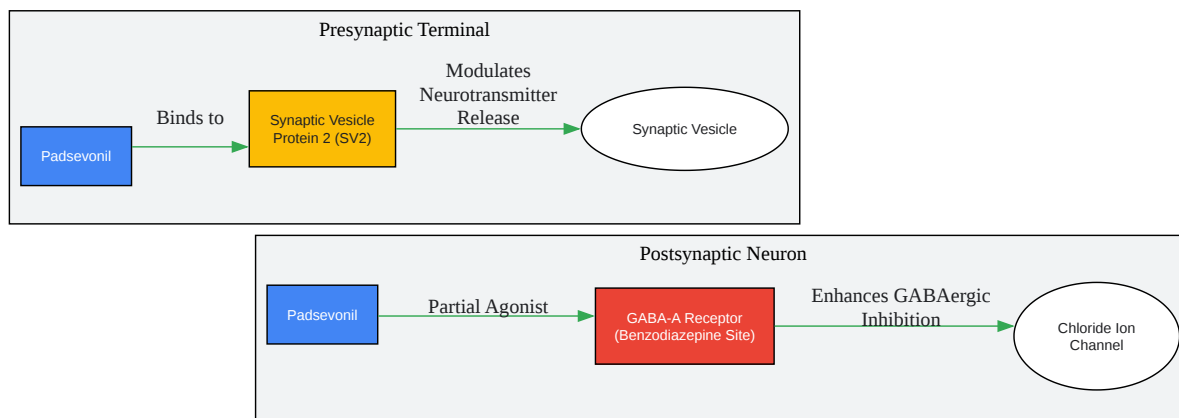
Drug-Drug Interactions

A critical aspect of the safety profile for any adjunctive ASM is its potential for drug-drug interactions.

- **Padsevonil:** Clinical pharmacology studies indicated that **Padsevonil** is a moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4. It did not show clinically relevant effects on the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[\[10\]](#)[\[36\]](#)
- **Levetiracetam:** Generally has a low potential for drug-drug interactions as it is not extensively metabolized by cytochrome P450 enzymes.[\[5\]](#)[\[18\]](#)[\[21\]](#)[\[35\]](#)
- **Brivaracetam:** Has a low potential for clinically relevant drug-drug interactions. However, co-administration with strong enzyme inducers like carbamazepine or phenytoin can decrease brivaracetam plasma concentrations.[\[13\]](#)[\[22\]](#)[\[31\]](#)[\[32\]](#)
- **Clobazam:** Is metabolized by CYP3A4 and CYP2C19, and its metabolism can be affected by inhibitors or inducers of these enzymes. It can also interact with other CNS depressants, including alcohol and opioids.[\[1\]](#)[\[14\]](#)[\[20\]](#)[\[34\]](#)[\[38\]](#)
- **Lacosamide:** Has a low potential for pharmacokinetic drug interactions. However, caution is advised when co-administered with other drugs that can affect cardiac conduction.[\[2\]](#)[\[7\]](#)[\[15\]](#)[\[28\]](#)[\[30\]](#)
- **Eslicarbazepine Acetate:** Can interact with several other ASMs, including carbamazepine, phenytoin, and phenobarbital, and may decrease the effectiveness of oral contraceptives.[\[9\]](#)[\[17\]](#)[\[19\]](#)[\[29\]](#)[\[33\]](#)
- **Perampanel:** Is a substrate of CYP3A4, and its plasma concentrations can be significantly reduced by CYP3A4 inducers. It can also enhance the effects of alcohol and other CNS depressants.[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[23\]](#)[\[37\]](#)
- **Cenobamate:** Is an inducer of CYP3A4 and an inhibitor of CYP2C19, leading to potential interactions with several other ASMs and other medications.[\[6\]](#)[\[12\]](#)[\[39\]](#)

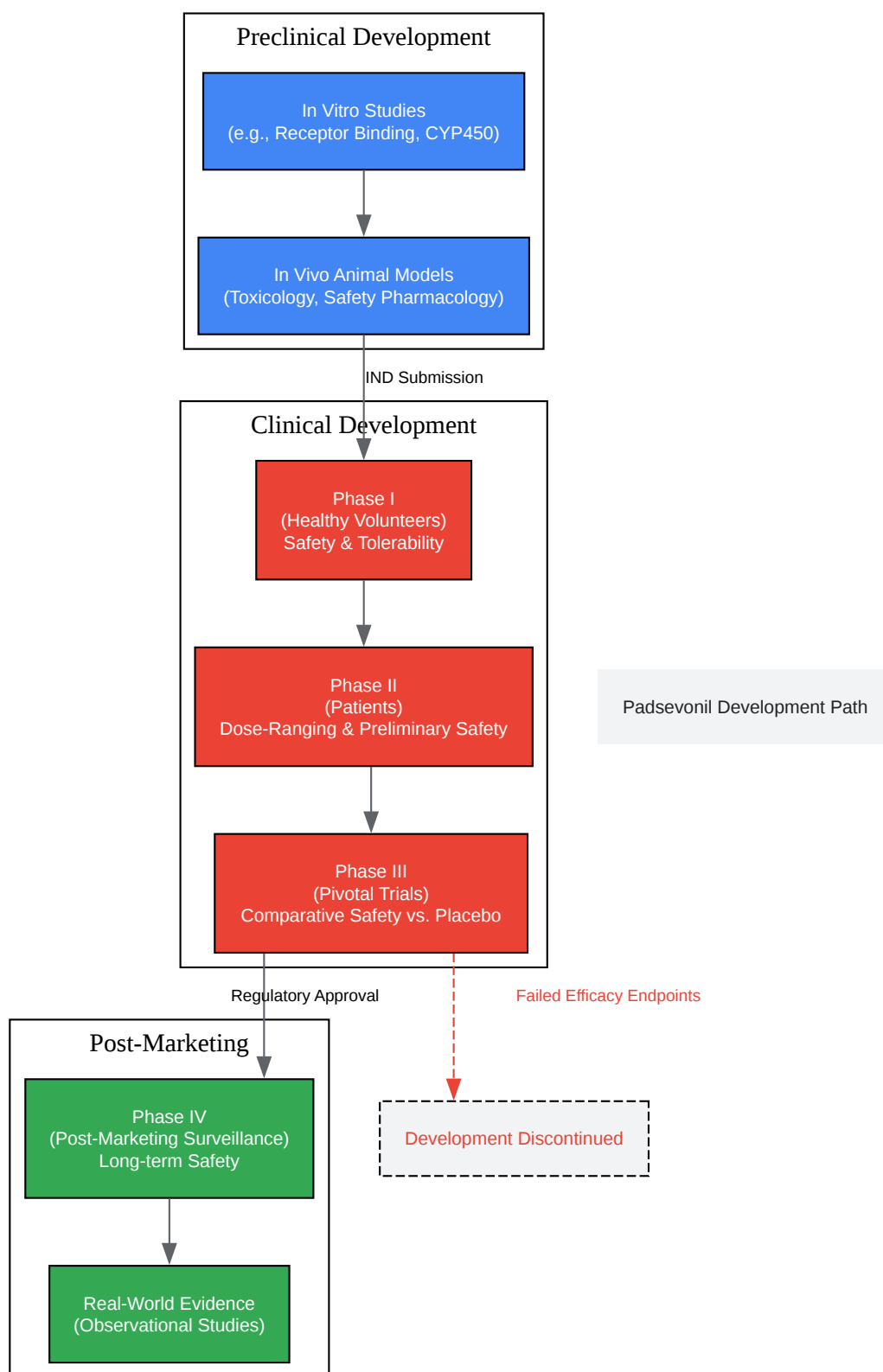
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Padsevonil** and a generalized workflow for comparative safety analysis in anti-seizure drug development.



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Caption: Dual mechanism of action of **Padsevonil**.



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Caption: Generalized workflow for ASM safety analysis.

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